

A Technical Guide to the Spectroscopic Data of 3-(4-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propanal

Cat. No.: B1313349

[Get Quote](#)

This in-depth technical guide provides a detailed analysis of the spectroscopic data for **3-(4-Chlorophenyl)propanal**, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound.

Introduction

3-(4-Chlorophenyl)propanal, with the molecular formula C_9H_9ClO , is an aromatic aldehyde that serves as a versatile building block in organic synthesis.^[1] Its structure, featuring a 4-chlorophenyl group linked to a propanal moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.^[1] Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this compound, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **3-(4-Chlorophenyl)propanal**, both 1H and ^{13}C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-(4-Chlorophenyl)propanal** is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.80	Triplet (t)	1H	Aldehyde H (CHO)
~7.28	Doublet (d)	2H	Aromatic H (ortho to Cl)
~7.15	Doublet (d)	2H	Aromatic H (meta to Cl)
~2.95	Triplet (t)	2H	-CH ₂ - adjacent to the aromatic ring
~2.80	Triplet (t)	2H	-CH ₂ - adjacent to the aldehyde group

Interpretation and Rationale:

- Aldehyde Proton (~9.80 ppm): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the electron-withdrawing nature of the oxygen atom and appears as a characteristic downfield triplet.^[1] The triplet multiplicity arises from the coupling with the two adjacent methylene protons.
- Aromatic Protons (~7.15-7.28 ppm): The para-substituted chlorophenyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets.^[1] The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly more deshielded than the protons meta to it.
- Methylene Protons (~2.80 and ~2.95 ppm): The two methylene groups in the propyl chain will appear as triplets due to coupling with each other. The methylene group adjacent to the

aromatic ring is expected at a slightly higher chemical shift compared to the one adjacent to the aldehyde group, due to the deshielding effect of the aromatic ring current.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~201.5	Aldehyde C=O
~139.0	Aromatic C-Cl
~132.0	Aromatic C (quaternary)
~129.5	Aromatic CH (ortho to Cl)
~128.8	Aromatic CH (meta to Cl)
~45.0	-CH ₂ - adjacent to the aldehyde group
~28.0	-CH ₂ - adjacent to the aromatic ring

Interpretation and Rationale:

- Carbonyl Carbon (~201.5 ppm): The carbon of the aldehyde group is significantly deshielded and appears at a very low field, a characteristic feature of carbonyl carbons.[\[1\]](#)
- Aromatic Carbons (~128.8-139.0 ppm): The aromatic carbons resonate in the typical range for benzene derivatives. The carbon atom directly bonded to the chlorine atom is expected to be the most deshielded among the ring carbons due to the halogen's electronegativity. The quaternary carbon to which the propyl chain is attached will also have a distinct chemical shift.
- Aliphatic Carbons (~28.0 and ~45.0 ppm): The two methylene carbons will have distinct signals in the aliphatic region of the spectrum. The carbon adjacent to the electron-

withdrawing aldehyde group is expected to be more deshielded than the carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-(4-Chlorophenyl)propanal** is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2830	Medium	C-H stretch (aliphatic)
~2720	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1595, ~1490	Medium-Strong	C=C stretch (aromatic)
~1090	Strong	C-Cl stretch
~820	Strong	C-H bend (para-substituted aromatic)

Interpretation and Rationale:

- C-H Stretching: The spectrum will show C-H stretching vibrations for the aliphatic CH₂ groups and a characteristic C-H stretch for the aldehyde proton, which typically appears as a weaker band around 2720 cm⁻¹.
- C=O Stretching: A strong absorption band around 1725 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.^[2]
- Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

- C-Cl Stretching: The C-Cl bond will exhibit a strong stretching vibration in the fingerprint region, typically around 1090 cm^{-1} .
- Aromatic C-H Bending: A strong band around 820 cm^{-1} is indicative of the out-of-plane C-H bending for a para-substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

m/z	Proposed Fragment
168/170	$[\text{M}]^+$ (Molecular ion)
139/141	$[\text{M} - \text{CHO}]^+$
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Interpretation and Rationale:

- Molecular Ion: The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 168. Due to the presence of chlorine, an isotopic peak $[\text{M}+2]^+$ at m/z 170 with an intensity of about one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
- Fragmentation Pattern: The fragmentation of **3-(4-Chlorophenyl)propanal** is likely to proceed through several pathways. A common fragmentation for aldehydes is the loss of the formyl radical (CHO), leading to a fragment at m/z 139/141. Another likely fragmentation is the cleavage of the C-C bond between the propyl chain and the aromatic ring, which could lead to the formation of a chlorobenzyl cation or related fragments. The tropylium ion at m/z 91 is a common fragment for alkylbenzenes.

Experimental Workflow and Data Acquisition

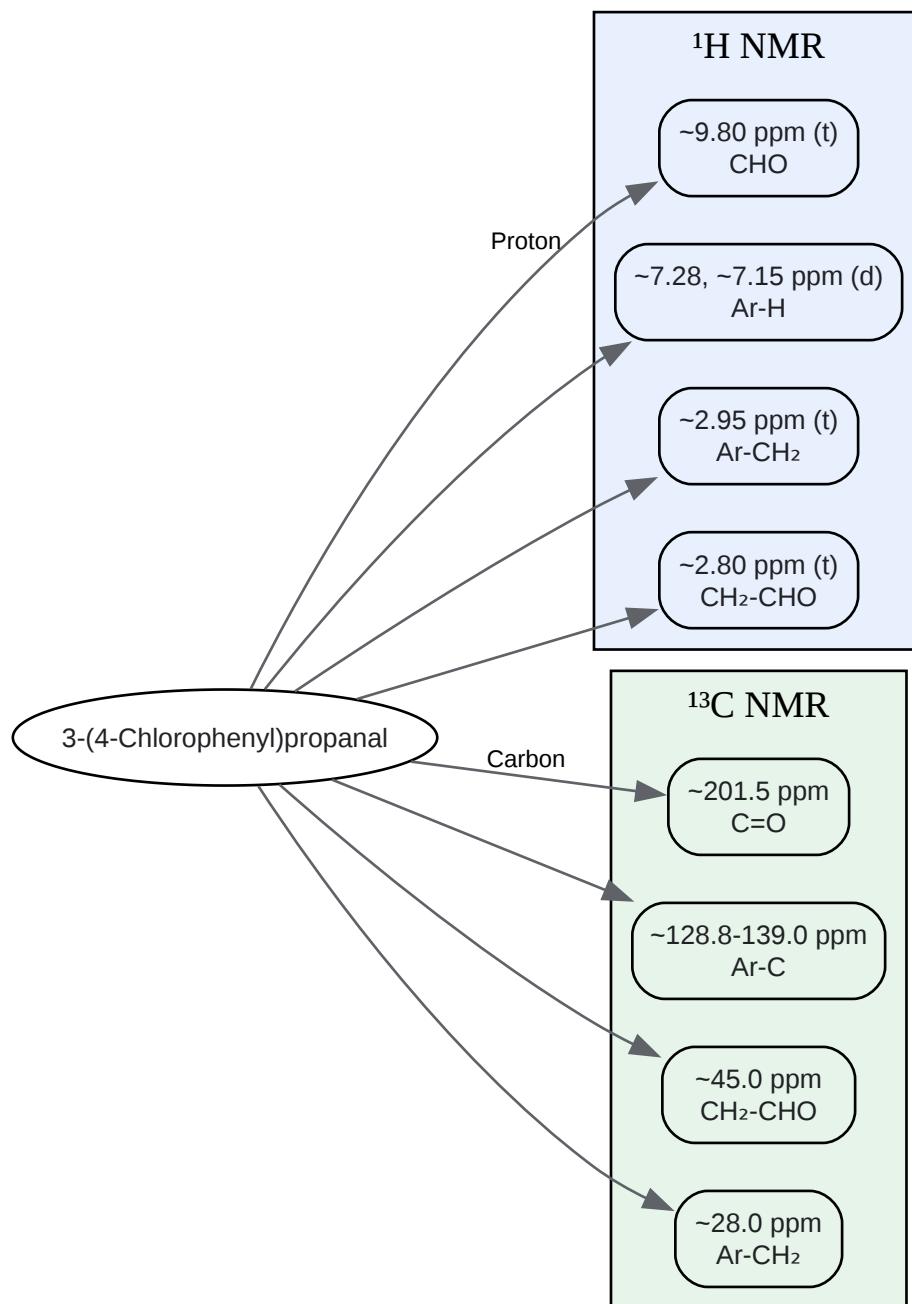
The following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(4-Chlorophenyl)propanal** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

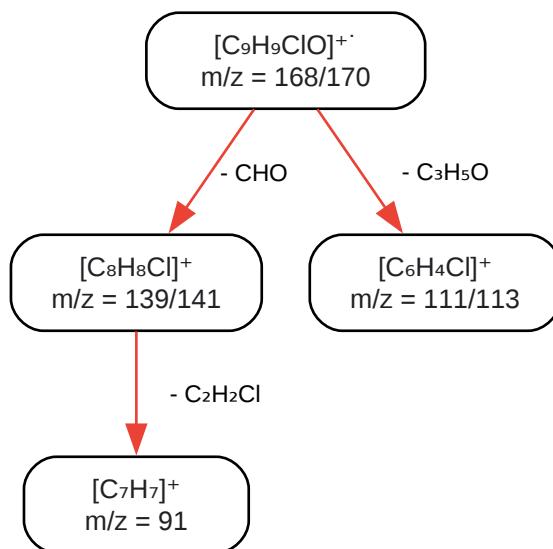
IR Spectroscopy Protocol

- Sample Preparation: As **3-(4-Chlorophenyl)propanal** is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.


Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Instrument: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.

- Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.


Visualizing Spectroscopic Relationships

The following diagrams illustrate key relationships in the spectroscopic analysis of **3-(4-Chlorophenyl)propanal**.

[Click to download full resolution via product page](#)

Caption: Correlation of ^1H and ^{13}C NMR chemical shifts to the molecular structure.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of **3-(4-Chlorophenyl)propanal**, encompassing ^1H NMR, ^{13}C NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers working with this compound. The methodologies and interpretations presented in this guide are intended to facilitate the accurate identification and quality assessment of **3-(4-Chlorophenyl)propanal** in various research and development settings.

References

- PubChem. 3-(3-Chlorophenyl)propionaldehyde. [\[Link\]](#)
- The Royal Society of Chemistry.
- NIST. 1-Propanone, 1-(4-chlorophenyl)-. [\[Link\]](#)
- Doc Brown's Chemistry. Mass spectrum of propanal. [\[Link\]](#)
- Master Organic Chemistry.
- NIST. 3-(4-Chlorophenyl)propionic acid. [\[Link\]](#)

- Doc Brown's Chemistry. Infrared spectrum of propanal. [\[Link\]](#)
- Doc Brown's Chemistry. ¹³C NMR spectrum of propanal. [\[Link\]](#)
- SpectraBase. 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1-propanone. [\[Link\]](#)
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl)sulfonyl] propane hydrazide. [\[Link\]](#)
- ResearchGate. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl)sulfonyl] propane hydrazide. [\[Link\]](#)
- Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [\[Link\]](#)
- Doc Brown's Chemistry. ¹H proton nmr spectrum of propanal. [\[Link\]](#)
- NIST. Propanal. [\[Link\]](#)
- NIH. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)prop-2-en-1-one. [\[Link\]](#)
- P.
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [\[Link\]](#)
- ¹³C NMR of 1-Propanol. [\[Link\]](#)
- PubChem. Benzenepropanal. [\[Link\]](#)
- The Good Scents Company. propionaldehyde. [\[Link\]](#)
- SpectraBase. L-3-(p-Chlorophenyl)alanine. [\[Link\]](#)
- NIST. 2-Propenal, 3-phenyl-. [\[Link\]](#)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033716). [\[Link\]](#)
- NIST. 3-Phenylpropanol. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 3-(4-Chlorophenyl)propanal | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-(4-Chlorophenyl)propanal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313349#spectroscopic-data-for-3-4-chlorophenyl-propanal-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com